![molecular formula C22H19ClN2O3 B14804936 N'-[2-(4-chloro-3-methylphenoxy)acetyl]biphenyl-4-carbohydrazide](/img/structure/B14804936.png)
N'-[2-(4-chloro-3-methylphenoxy)acetyl]biphenyl-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide is a complex organic compound that belongs to the class of phenoxy derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both phenoxy and biphenyl groups in its structure imparts unique chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide typically involves multiple steps, starting with the preparation of the phenoxy and biphenyl intermediates. One common method involves the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 2-(4-chloro-3-methylphenoxy)acetic acid. This intermediate is then reacted with 4-biphenylcarbohydrazide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the phenoxy and biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Mechanism of Action
The mechanism of action of N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. The phenoxy group can mimic natural hormones, leading to various biological effects. The compound may bind to receptors or enzymes, altering their activity and triggering specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3-methylphenoxy)acetic acid: Shares the phenoxy group but lacks the biphenylcarbohydrazide moiety.
4-biphenylcarbohydrazide: Contains the biphenylcarbohydrazide group but not the phenoxy group.
N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide: A structurally related compound with similar functional groups.
Uniqueness
N’-[2-(4-chloro-3-methylphenoxy)acetyl]-4-biphenylcarbohydrazide is unique due to the combination of phenoxy and biphenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H19ClN2O3 |
|---|---|
Molecular Weight |
394.8 g/mol |
IUPAC Name |
N'-[2-(4-chloro-3-methylphenoxy)acetyl]-4-phenylbenzohydrazide |
InChI |
InChI=1S/C22H19ClN2O3/c1-15-13-19(11-12-20(15)23)28-14-21(26)24-25-22(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,26)(H,25,27) |
InChI Key |
YGOXZBXHILIFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


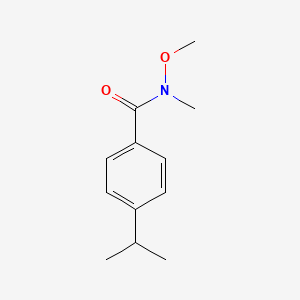

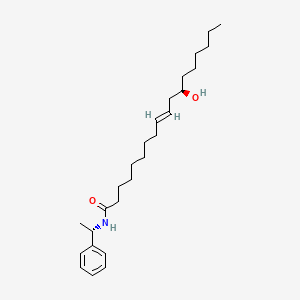
![Dimethyl 4,4'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B14804890.png)

![Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B14804912.png)
![1-Methyloctahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14804914.png)
![ethyl 3-(6-phenyl-[1,3]dioxolo[4,5-f]benzofuran-7-yl)-1H-indole-2-carboxylate](/img/structure/B14804918.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14804921.png)
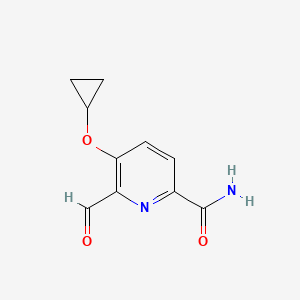
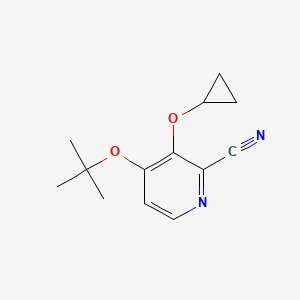
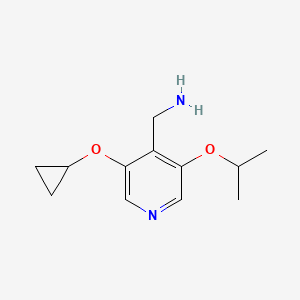
![N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine](/img/structure/B14804935.png)
![(2Z)-2-cyano-2-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]hydrazinylidene}ethanamide](/img/structure/B14804938.png)
